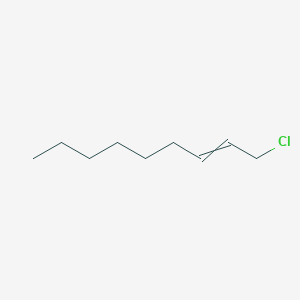
1-Chloronon-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloronon-2-ene is an organic compound with the molecular formula C9H17Cl It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to a nonene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloronon-2-ene can be synthesized through several methods. One common approach involves the chlorination of non-2-ene. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction parameters. This method ensures high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloronon-2-ene undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with halogens (e.g., bromine, chlorine) to form dihalogenated products.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form non-2-yne.
Common Reagents and Conditions:
Halogenation: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of an inert solvent such as carbon tetrachloride (CCl4).
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Dihalogenated Alkenes: From addition reactions with halogens.
Substituted Alkenes: From nucleophilic substitution reactions.
Alkynes: From elimination reactions.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-Chloronon-2-ene in chemical reactions involves the interaction of its double bond and chlorine atom with various reagents:
Substitution Reactions: The chlorine atom, being a good leaving group, is replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism.
Elimination Reactions: The base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the chlorine atom.
Comparaison Avec Des Composés Similaires
1-Chloronon-2-ene can be compared with other chlorinated alkenes such as:
1-Chlorobut-2-ene: Similar in structure but with a shorter carbon chain, leading to different physical properties and reactivity.
1-Chloropent-2-ene: Another chlorinated alkene with a five-carbon chain, used in similar applications but with distinct reactivity patterns.
1-Chlorohex-2-ene: A six-carbon chain chlorinated alkene, also used in organic synthesis and industrial applications.
Uniqueness: this compound’s longer carbon chain provides unique steric and electronic properties, making it suitable for specific synthetic applications where shorter-chain analogs may not be effective .
Propriétés
Numéro CAS |
41792-06-7 |
|---|---|
Formule moléculaire |
C9H17Cl |
Poids moléculaire |
160.68 g/mol |
Nom IUPAC |
1-chloronon-2-ene |
InChI |
InChI=1S/C9H17Cl/c1-2-3-4-5-6-7-8-9-10/h7-8H,2-6,9H2,1H3 |
Clé InChI |
BNALNZBXPXBMTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















